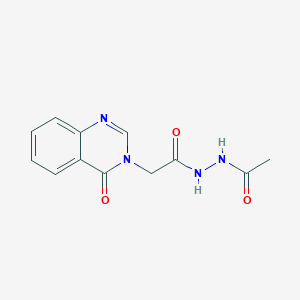
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide, also known as AcQAAH, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and cell survival. By inhibiting PARP-1, AcQAAH has shown potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may also modulate other cellular pathways, such as inflammation and oxidative stress, to promote neuronal survival.
Biochemical and Physiological Effects:
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. In cancer, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to sensitize tumor cells to chemotherapy and radiation therapy, as well as induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a potent and selective PARP-1 inhibitor, making it a valuable tool for studying the role of PARP-1 in various cellular processes. However, its use in lab experiments may be limited by its cost and availability, as well as its potential off-target effects on other PARP family members.
Zukünftige Richtungen
Future research on N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. This may involve further preclinical studies to optimize its pharmacokinetic properties and investigate its potential combination with other therapies. Additionally, research may focus on the development of more selective PARP-1 inhibitors with improved efficacy and reduced toxicity.
Synthesemethoden
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide can be synthesized through a multistep process involving the condensation of 2-aminobenzamide with ethyl oxalyl chloride, followed by acetylation and hydrazinolysis. The final product is obtained through a reaction between the resulting hydrazide and 4-oxo-3(4H)-quinazoline.
Wissenschaftliche Forschungsanwendungen
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, PARP-1 inhibition by N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiation therapy, as well as induce synthetic lethality in tumor cells with defects in DNA repair pathways. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
Produktname |
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide |
|---|---|
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
N//'-acetyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12N4O3/c1-8(17)14-15-11(18)6-16-7-13-10-5-3-2-4-9(10)12(16)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
FKCPOIYRQYAKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)
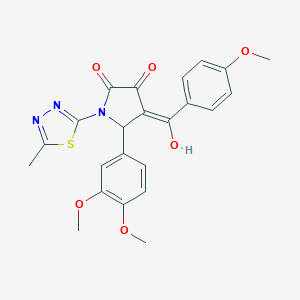
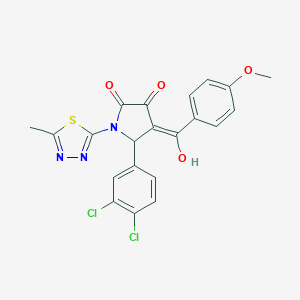
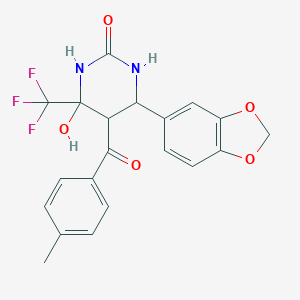
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
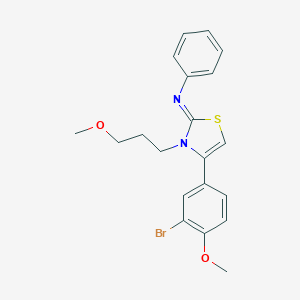



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)